molecular formula C9H6BrClN2O2 B2486174 Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate CAS No. 1674389-94-6

Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate

Cat. No. B2486174
CAS RN: 1674389-94-6
M. Wt: 289.51
InChI Key: AGNIWOHOFIFALB-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate” is likely a complex organic compound. Pyridine derivatives, such as this one, are often used in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including the use of chiral auxiliaries and protodeboronation of pinacol boronic esters .

Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate serves as a valuable building block in organic synthesis. While protodeboronation of alkyl boronic esters is not well-developed, recent research has explored its application. By utilizing a radical approach, this compound enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .

Microwave-Assisted Arylation

Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate finds application in microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .

Suzuki–Miyaura Coupling

The boron moiety in this compound allows it to participate in Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation, owing to their mild conditions and functional group tolerance. Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate can serve as a versatile substrate in such coupling reactions .

Mechanism of Action

properties

IUPAC Name

methyl 5-bromo-2-chloro-3-cyano-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-4-7(10)6(9(14)15-2)5(3-12)8(11)13-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNIWOHOFIFALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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